molecular formula C13H20N2 B3125421 (2R,5R)-1-Benzyl-2,5-dimethylpiperazine CAS No. 324750-43-8

(2R,5R)-1-Benzyl-2,5-dimethylpiperazine

Cat. No. B3125421
M. Wt: 204.31 g/mol
InChI Key: WJTCHBVEUFDSIK-VXGBXAGGSA-N
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Description

This would typically involve providing the IUPAC name, common names, and structural formula of the compound. The compound’s role or use in industry or research would also be mentioned.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction, as well as the yield and purity of the product.



Molecular Structure Analysis

This involves using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the mechanism, and the products formed.



Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, optical activity, and reactivity.


Scientific Research Applications

Bioactive Diketopiperazines (DKPs)

DKPs, cyclic dipeptides derived from two amino acids, demonstrate a wide range of bioactivities that are significant in drug discovery. Their rigid structure, chiral nature, and varied side chains contribute to their versatility in medicinal applications. Bioactivities include anti-tumor, neuroprotective, immune and metabolic regulatory, anti-inflammatory effects, antibiotic activity, and more. The structural modifications in DKPs, such as N-substitution and secondary cyclization, enhance their medicinal properties (Wang et al., 2013).

Piperazine Derivatives and Anxiolytic-like Activity

Piperazine derivatives, including benzylpiperazine compounds, have been studied for their pharmacological properties. For instance, a novel N-cycloalkyl-N-benzoylpiperazine derivative exhibited significant anxiolytic-like activity in animal models. These findings suggest potential for developing new anxiolytic drugs from piperazine-based structures (Strub et al., 2016).

Synthesis and Pharmaceutical Impurities

The novel synthesis methods for producing compounds like omeprazole, a proton pump inhibitor, demonstrate the chemical versatility of piperazine derivatives. These methods also shed light on the formation of pharmaceutical impurities, which is crucial for ensuring drug safety and efficacy (Saini et al., 2019).

Safety And Hazards

This involves detailing the safety precautions that need to be taken while handling the compound, its toxicity, and its environmental impact.


Future Directions

This involves discussing potential future research directions, such as new synthetic routes, applications, or modifications to the compound.


Please note that the availability of this information depends on the extent of research on the specific compound. For a less-studied compound, some of this information might not be available. If you have a different compound or a more specific question about this compound, feel free to ask!


properties

IUPAC Name

(2R,5R)-1-benzyl-2,5-dimethylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-11-9-15(12(2)8-14-11)10-13-6-4-3-5-7-13/h3-7,11-12,14H,8-10H2,1-2H3/t11-,12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJTCHBVEUFDSIK-VXGBXAGGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(CN1CC2=CC=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN[C@@H](CN1CC2=CC=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,5R)-1-Benzyl-2,5-dimethylpiperazine

CAS RN

324750-43-8
Record name (2R,5R)-2,5-Dimethyl-1-(phenylmethyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=324750-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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